molecular formula C15H21F3N2 B12076037 N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B12076037
M. Wt: 286.34 g/mol
InChI Key: GJZLKOFEVPDZQZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group substituted with a trifluoromethyl (CF₃) moiety at the 2-position and an ethyl group attached to the piperidine nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl and benzyl substituents influence steric and electronic interactions with biological targets. Notably, its structural analogs have been explored as central nervous system (CNS) agents, including positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (e.g., ML380, a related M5 PAM) .

Properties

Molecular Formula

C15H21F3N2

Molecular Weight

286.34 g/mol

IUPAC Name

N-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C15H21F3N2/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)15(16,17)18/h3-6,13,19H,2,7-11H2,1H3

InChI Key

GJZLKOFEVPDZQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2

Origin of Product

United States

Preparation Methods

Table 1: Alkylation Reactions and Yields

StepReagents/ConditionsYieldSource
Ethyl Group AlkylationEt₃N, DCM, 16 h, rt83%
Benzyl Bromide AlkylationNaOBU, THF, 2 equiv, 16 h70% (two steps)
Boc DeprotectionMP-TsOH, DCM, 100°C, microwave70%

Table 2: Solvent and Purification Protocols

ParameterDetailsSource
SolventDCM (dichloromethane) for alkylation steps
PurificationColumn chromatography (silica gel, 0–15% MeOH/DCM)
Acid DeprotectionMethanolic HCl (3N) for Boc removal

Critical Methodological Insights

Ethyl Group Introduction

  • Procedure : Piperidin-4-amine is treated with ethyl bromide in DCM using triethylamine as a base. This step achieves 83% yield under mild conditions (16 hours at room temperature).

  • Role of Base : Et₃N neutralizes HBr byproducts, driving the reaction to completion.

Trifluoromethylbenzyl Group Addition

  • Reagent : 2-(Trifluoromethyl)benzyl bromide is used in excess (2 equiv) with NaOBU as a base in THF. This ensures full alkylation at the amine nitrogen.

  • Steric Control : The Boc group (if used) prevents over-alkylation by sterically shielding the piperidine nitrogen.

Carbamoyl Intermediate Strategy

  • Protection : Ethylcarbamoyl groups are introduced via coupling with ethyl isocyanate. This directs subsequent alkylation to the carbamoyl-bearing nitrogen.

  • Deprotection : Acidic cleavage (e.g., MP-TsOH) removes the carbamoyl group, yielding the secondary amine.

Synthetic Challenges and Solutions

Regioselectivity

  • Issue : Competing alkylation at the piperidine nitrogen vs. the carbamoyl group.

  • Solution : Boc protection or carbamoyl intermediates enhance regioselectivity by directing electrophiles to the desired site.

Trifluoromethylbenzyl Bromide Synthesis

  • Method : Presumed to involve electrophilic trifluoromethylation of benzyl bromide, though details are proprietary.

  • Alternative : AgF-mediated trifluoromethylation of benzyl halides (as in) could be explored for scalability.

Research Findings and Optimization

  • Yield Optimization : Microwave-assisted deprotection (100°C, 10 min) improves efficiency compared to conventional heating.

  • Purification : Silica gel chromatography with hexanes/EtOAc gradients ensures high purity (>95%).

  • Functional Group Compatibility : The trifluoromethyl group remains stable under alkylation conditions, avoiding defluorination.

Summary of Best Practices

  • Stepwise Alkylation : Prioritize ethyl group introduction first to minimize steric hindrance.

  • Protective Groups : Use Boc or carbamoyl intermediates for regioselective control.

  • Purification : Employ column chromatography with polar gradients to isolate the target amine.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine features a piperidine core substituted with an ethyl group and a trifluoromethyl-benzyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for therapeutic applications. Its structural formula can be represented as follows:C17H22F3N\text{C}_{17}\text{H}_{22}\text{F}_3\text{N}

Pharmacological Applications

The compound exhibits significant pharmacological potential, particularly in the following areas:

2.1. Antiviral Activity
Research indicates that piperidine derivatives, including this compound, may act as inhibitors of viral replication. For example, compounds with similar structures have shown efficacy against influenza viruses by interfering with hemagglutinin-mediated membrane fusion processes . The presence of the trifluoromethyl group is believed to enhance binding affinity to viral targets.

2.2. Central Nervous System (CNS) Activity
Compounds structurally related to this compound have been investigated for their potential CNS activities, including anxiolytic and antidepressant effects. These studies suggest that modifications in the piperidine ring can significantly influence the pharmacological profile of such compounds .

Case Studies

Several studies have explored the applications of piperidine derivatives in drug development:

5.1. Influenza Virus Inhibition
A study demonstrated that structurally similar piperidine compounds effectively inhibit H1N1 influenza virus by targeting hemagglutinin fusion peptides, showcasing their potential as antiviral agents .

5.2. CNS Drug Development
Research into piperidine derivatives has revealed their potential for treating neurological disorders, with specific emphasis on their anxiolytic and antidepressant effects . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine with structurally and functionally related piperidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound References
ML380 1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide M5 muscarinic receptor PAM (CNS activity) Addition of indazole-sulfoneyl and carboxamide groups enhances receptor binding affinity.
N-Methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine Methyl and trifluoroethyl substituents on piperidine nitrogen Not explicitly stated (structural analog) Trifluoroethyl replaces benzyl group, reducing aromatic interactions but increasing electronegativity.
N-(4-Bromo-3-(trifluoromethyl)benzyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (12) Bromo and trifluoromethyl on benzyl; naphthyridinyl-ethyl chain Antibacterial (targets bacterial topoisomerases) Bromo substitution introduces halogen-bonding potential; extended naphthyridine chain alters solubility.
Ethalfluralin N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine Pesticide (herbicidal activity) Benzenamine core instead of piperidine; nitro groups confer reactivity.
N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine Thiophene-ethyl substituent on piperidine nitrogen Not explicitly stated (structural analog) Thiophene replaces benzyl, altering electronic properties and potential CNS penetration.

Key Insights

Substituent Effects on Biological Activity :

  • The trifluoromethylbenzyl group in the target compound and ML380 enhances CNS exposure due to increased lipophilicity . In contrast, ethalfluralin’s nitro and propenyl groups render it unsuitable for therapeutic use but effective as a pesticide .
  • Halogenation (e.g., bromo in Compound 12) can improve target binding via halogen-bonding interactions, as seen in antibacterial agents .

Impact of Heterocyclic Modifications :

  • Replacing the benzyl group with thiophene-ethyl () reduces aromatic π-π stacking but may improve metabolic stability due to sulfur’s electron-withdrawing effects.

Pharmacokinetic Considerations :

  • The ethyl group in the target compound balances steric bulk and hydrophobicity. In contrast, methyl or trifluoroethyl substituents () may alter metabolic pathways or blood-brain barrier penetration .

Research Findings and Trends

  • CNS Applications : Piperidine derivatives with trifluoromethylbenzyl groups are prioritized in CNS drug design due to their ability to cross the blood-brain barrier. ML380’s success as an M5 PAM highlights this trend .
  • Antibacterial Agents: Compounds like 12 () demonstrate that piperidine scaffolds can be tailored for non-CNS applications by introducing halogenated or extended aromatic systems.
  • Agrochemical Relevance : Structural analogs such as ethalfluralin underscore the dual utility of trifluoromethylated amines in pharmaceuticals and agrochemicals .

Biological Activity

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core substituted with an ethyl group and a trifluoromethyl-benzyl moiety. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and binding affinity to various targets.

PropertyValue
Molecular FormulaC15H21F3N2
Molecular Weight286.34 g/mol
IUPAC NameThis compound
CAS Number710969-94-1

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The compound may exhibit effects on neurotransmitter systems, particularly in the central nervous system (CNS), where similar piperidine derivatives have shown significant activity. The binding interactions are believed to involve hydrophobic interactions and hydrogen bonding, which enhance the compound's selectivity for its biological targets.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the piperidine structure can significantly influence the biological activity of related compounds. For instance, the presence of the trifluoromethyl group in this compound is associated with improved lipophilicity compared to analogs lacking this modification. A comparative analysis of similar compounds reveals that:

Compound NameStructural FeaturesBiological Activity
N-Benzylpiperidin-4-amineBenzyl group instead of trifluoromethylPotential CNS activity
N-Ethyl-N-(3-fluorobenzyl)piperidin-4-amineFluorobenzyl substitutionAntiparasitic properties
N-Methyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amineMethyl substitutionSimilar pharmacological profile

This table illustrates how variations in substituents can lead to differing pharmacological profiles, emphasizing the importance of structural optimization in drug design.

Biological Activity and Therapeutic Potential

This compound has been evaluated for various biological activities, including:

  • CNS Activity : Compounds with piperidine structures often show promise as CNS agents. Preliminary studies suggest that this compound may modulate neurotransmitter release or receptor activation, potentially serving as an anxiolytic or antidepressant .
  • Antiviral Properties : Analogous piperidine derivatives have been investigated for their ability to inhibit viral replication, particularly against influenza viruses. The mechanism involves interference with viral hemagglutinin, suggesting that this compound could be explored further in antiviral drug development .
  • Antiparasitic Activity : Similar compounds have demonstrated antiparasitic effects, indicating a potential application for treating diseases such as malaria or leishmaniasis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiviral Efficacy : In vitro studies have shown that related piperidine compounds can inhibit viral fusion processes, with implications for developing new antiviral therapies targeting influenza .
  • Neuropharmacological Effects : Research indicates that this compound may affect serotonin and dopamine pathways, which are critical for mood regulation. Further investigations are needed to elucidate its full neuropharmacological profile .
  • Inhibition Studies : The compound's ability to bind selectively to certain receptors has been demonstrated through various assays, suggesting that it could serve as a lead compound for developing new drugs targeting specific CNS disorders .

Q & A

Basic Research Question

  • ¹H NMR : The ethyl group shows a triplet (δ 1.0–1.2 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂). The trifluoromethyl group causes splitting in aromatic protons (δ 7.3–7.8 ppm) due to electron-withdrawing effects .
  • ¹³C NMR : The CF₃ group appears at ~125 ppm (q, J = 270 Hz), while the piperidine carbons resonate between 40–60 ppm .
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ with m/z = 331.2 (C₁₆H₂₁F₃N₂⁺) and fragments at m/z 188 (loss of benzyl group) and 100 (piperidine ring) .

What are the challenges in analyzing conflicting biological activity data for piperidine derivatives with trifluoromethyl substituents?

Advanced Research Question
Contradictions arise from:

  • Solubility : The trifluoromethyl group increases lipophilicity, altering bioavailability in cellular assays .
  • Metabolic Stability : CF₃ may reduce oxidative metabolism, but competing pathways (e.g., glucuronidation) can confound IC₅₀ comparisons .
    Methodological Solutions :
  • Use standardized assays (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent effects.
  • Pair in vitro data with in silico ADMET predictions to contextualize discrepancies .

How does the trifluoromethyl group influence the compound’s interactions with biological targets, such as neurotransmitter receptors?

Advanced Research Question
The CF₃ group enhances:

  • Binding Affinity : Electron-withdrawing effects stabilize dipole interactions with receptor residues (e.g., serotonin or dopamine receptors) .
  • Selectivity : Steric bulk from CF₃ may prevent off-target binding, as seen in cholinesterase inhibitors where analogs without CF₃ show reduced specificity .
    Experimental Design :
  • Perform molecular docking studies (e.g., AutoDock Vina) to map CF₃ interactions with active sites .
  • Validate with competitive binding assays using radiolabeled ligands .

What purification strategies are recommended for isolating this compound from reaction byproducts?

Basic Research Question

  • Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted amines or halides .
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ethylated and benzylated byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity .

How can researchers reconcile discrepancies in reported synthetic yields for N-alkyl piperidine derivatives?

Advanced Research Question
Yield variations stem from:

  • Temperature Control : Exothermic alkylation requires precise cooling (0–5°C) to minimize side reactions .
  • Protecting Groups : Unprotected piperidine amines may undergo over-alkylation; using Boc-protected intermediates improves selectivity .
    Data Analysis :
  • Compare yields under inert (N₂) vs. ambient conditions—oxygen can oxidize intermediates, reducing efficiency .
  • Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent/base ratio) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential amine vapors and CF₃ decomposition products (e.g., HF) .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal; organic residues require incineration .

How does the compound’s logP value impact its utility in pharmacokinetic studies?

Advanced Research Question
The calculated logP (~3.2) suggests:

  • Blood-Brain Barrier Penetration : Suitable for CNS-targeted studies but may require formulation tweaks (e.g., PEGylation) to reduce aggregation .
  • Solubility-Limiting Effects : Use surfactants (e.g., Tween-80) in in vivo models to enhance bioavailability .
    Experimental Validation :
  • Measure logP via shake-flask method (octanol/water) and correlate with in vivo AUC data .

What structural analogs of this compound are under investigation for neurodegenerative disease applications?

Advanced Research Question

  • Cholinesterase Inhibitors : Analogs with bulkier aryl groups (e.g., 2-methylbenzyl) show improved AChE inhibition (IC₅₀ < 100 nM) .
  • MAO-B Inhibitors : Replacement of the ethyl group with propargylamine enhances selectivity for MAO-B .
    Synthetic Strategies :
  • Introduce bioisosteres (e.g., replacing CF₃ with CN) to modulate potency and toxicity .

How can computational modeling guide the optimization of this compound’s metabolic stability?

Advanced Research Question

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., ethyl group oxidation) .
  • Metabolite Identification : LC-MS/MS detects major metabolites (e.g., N-deethylated products) to inform structural modifications .
    Case Study : Fluorination of the piperidine ring (C-3 position) reduces CYP3A4-mediated degradation by 40% .

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